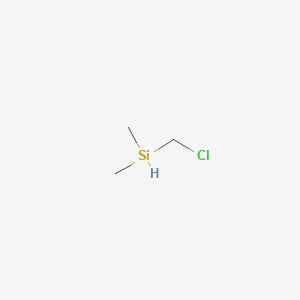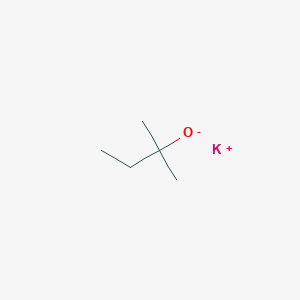![molecular formula C15H24 B7802243 (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene](/img/structure/B7802243.png)
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclization of a suitable diene with a dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydrogenated tricyclic compounds.
Substitution: Halogenated tricyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including infections and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the formulation of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene: A stereoisomer with different spatial arrangement of atoms.
Longifolene: Another tricyclic sesquiterpene with a similar structure but different functional groups.
Caryophyllene: A bicyclic sesquiterpene with some structural similarities.
Uniqueness
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[54002,8]undec-9-ene is unique due to its specific stereochemistry and the presence of four methyl groups on the tricyclic framework
Propiedades
IUPAC Name |
(1R,2R,7S,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13+,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICYDYJTCDBHMZ-UKTARXLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCCC3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]3[C@H]1[C@@]2(CCCC3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)






![(7R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B7802236.png)


